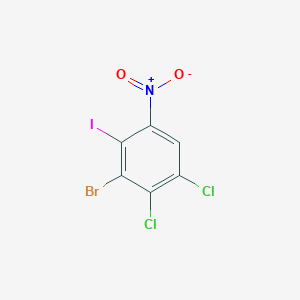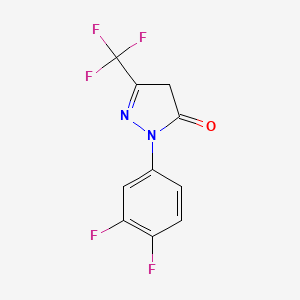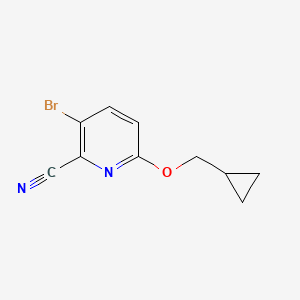
Suc-DL-Phe-DL-Pro-DL-Phe-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suc-Phe-Pro-Phe-Pna, also known as N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. This compound is particularly valuable in the study of proteases, such as chymotrypsin and elastase, due to its ability to release a chromogenic product upon enzymatic cleavage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide typically involves the following steps:
Protection of Amino Groups: The amino groups of the peptide are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Attachment of p-Nitroanilide: The peptide is then reacted with p-nitroaniline to form the final product.
Industrial Production Methods
Industrial production of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: Using automated peptide synthesizers to produce the peptide in bulk.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide undergoes several types of reactions, including:
Hydrolysis: Enzymatic cleavage by proteases results in the hydrolysis of the peptide bond, releasing p-nitroaniline.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in typical applications.
Common Reagents and Conditions
Enzymatic Hydrolysis: Proteases such as chymotrypsin, elastase, and cathepsin G are commonly used to hydrolyze the compound. The reactions are typically carried out in buffered solutions at physiological pH and temperature.
Chemical Reagents: Reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used in the synthesis of the compound.
Major Products
The primary product of enzymatic hydrolysis of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide is p-nitroaniline, which is yellow and can be measured spectrophotometrically.
Wissenschaftliche Forschungsanwendungen
N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide has a wide range of applications in scientific research:
Enzyme Assays: Used as a substrate in colorimetric assays to measure the activity of proteases such as chymotrypsin and elastase.
Biological Studies: Employed in studies of enzyme kinetics and mechanisms, particularly in the context of protease activity.
Medical Research: Utilized in the development of diagnostic assays for diseases involving protease activity, such as certain cancers and inflammatory conditions.
Industrial Applications: Applied in the production of enzyme-based products and in quality control processes in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide involves its cleavage by proteases. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process can be monitored by measuring the increase in absorbance at 400-410 nm, corresponding to the release of p-nitroaniline.
Vergleich Mit ähnlichen Verbindungen
N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide is similar to other peptide substrates used in protease assays, such as:
N-Succinyl-L-alanine-L-alanine-L-proline-L-phenylalanine p-nitroanilide: Another substrate for chymotrypsin and elastase with a slightly different amino acid sequence.
N-Succinyl-L-alanine-L-alanine-L-proline-L-phenylalanine p-nitroanilide: Used in similar applications but with different kinetic properties.
The uniqueness of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide lies in its specific sequence, which provides distinct binding and cleavage characteristics for certain proteases, making it a valuable tool in enzymatic studies.
Eigenschaften
IUPAC Name |
4-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQJAQQADKISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13905832.png)

![2-Bromo-7-chlorofuro[2,3-c]pyridine](/img/structure/B13905842.png)
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)


![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)


![[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)
![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)


